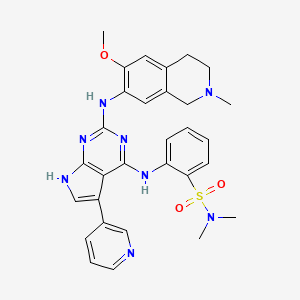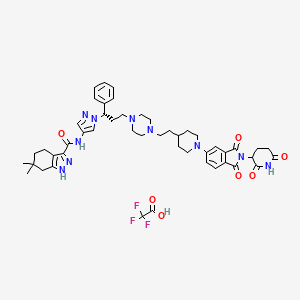
ITK degrader 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ITK degrader 1 is a highly selective small-molecule degrader of interleukin-2-inducible T-cell kinase (ITK). ITK is essential for T cell receptor signaling and plays a crucial role in T cell proliferation and differentiation. This compound has shown promise in overcoming therapeutic resistance in T cell lymphomas by targeting and degrading ITK, thereby modulating T cell receptor signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ITK degrader 1 involves the use of a heterobifunctional degrader approach. This method utilizes a previously described ITK inhibitor, BMS-509744, coupled to a phenoxyacetamide linker. The linker is modified to reduce off-target binding and increase selectivity for ITK .
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the compound’s synthesis involves standard organic synthesis techniques, including coupling reactions and purification processes. The compound is typically produced in research laboratories for experimental and therapeutic purposes .
Chemical Reactions Analysis
Types of Reactions: ITK degrader 1 primarily undergoes degradation reactions targeting ITK. The compound induces rapid and prolonged ITK degradation, suppressing interleukin-2 secretion in T cells .
Common Reagents and Conditions:
Reagents: BMS-509744 (parent inhibitor), phenoxyacetamide linker.
Conditions: The synthesis involves coupling reactions under controlled conditions to ensure selectivity and efficacy.
Major Products: The primary product of the degradation reaction is the downregulated ITK protein, leading to suppressed interleukin-2 secretion and modulated T cell receptor signaling .
Scientific Research Applications
ITK degrader 1 has several scientific research applications, including:
Chemistry: Used as a tool compound to study protein degradation mechanisms and develop targeted protein degradation strategies.
Biology: Investigates the role of ITK in T cell receptor signaling and T cell-mediated diseases.
Medicine: Explores therapeutic potential in treating T cell lymphomas and overcoming chemotherapy resistance.
Mechanism of Action
ITK degrader 1 exerts its effects by selectively degrading ITK, a key kinase in T cell receptor signaling. The compound binds to ITK and recruits the cellular degradation machinery, leading to ITK’s proteasomal degradation. This process suppresses the activation of the nuclear factor kappa B and GATA-3 signaling pathways, reducing T cell proliferation and overcoming chemoresistance in T cell lymphomas .
Comparison with Similar Compounds
BSJ-05-037: Another selective ITK degrader with similar properties and applications.
BMS-509744: The parent inhibitor used in the synthesis of ITK degrader 1.
Uniqueness: this compound is unique due to its high selectivity and efficacy in degrading ITK, making it a valuable tool in studying T cell receptor signaling and developing targeted therapies for T cell-mediated diseases .
Properties
Molecular Formula |
C48H57F3N10O7 |
|---|---|
Molecular Weight |
943.0 g/mol |
IUPAC Name |
N-[1-[(1S)-3-[4-[2-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]ethyl]piperazin-1-yl]-1-phenylpropyl]pyrazol-4-yl]-6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H56N10O5.C2HF3O2/c1-46(2)17-12-35-37(27-46)50-51-41(35)43(59)48-32-28-47-55(29-32)38(31-6-4-3-5-7-31)16-19-53-24-22-52(23-25-53)18-13-30-14-20-54(21-15-30)33-8-9-34-36(26-33)45(61)56(44(34)60)39-10-11-40(57)49-42(39)58;3-2(4,5)1(6)7/h3-9,26,28-30,38-39H,10-25,27H2,1-2H3,(H,48,59)(H,50,51)(H,49,57,58);(H,6,7)/t38-,39?;/m0./s1 |
InChI Key |
VBIRDDQMZVGWLL-CYUXUBSPSA-N |
Isomeric SMILES |
CC1(CCC2=C(C1)NN=C2C(=O)NC3=CN(N=C3)[C@@H](CCN4CCN(CC4)CCC5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C9=CC=CC=C9)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1(CCC2=C(C1)NN=C2C(=O)NC3=CN(N=C3)C(CCN4CCN(CC4)CCC5CCN(CC5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C9=CC=CC=C9)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione](/img/structure/B12390610.png)
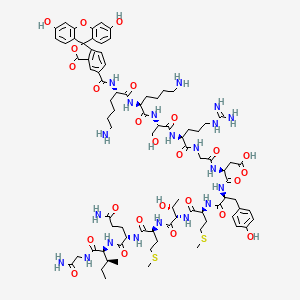
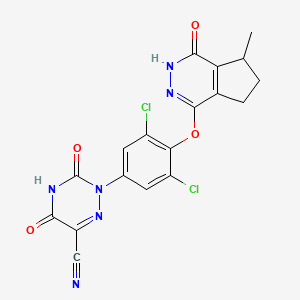

![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)
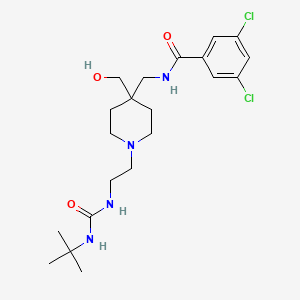
![1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole](/img/structure/B12390640.png)
![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12390646.png)
![Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate](/img/structure/B12390649.png)
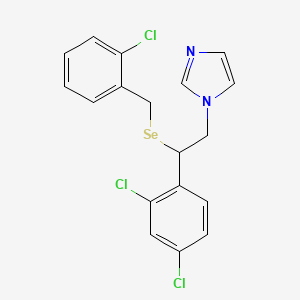
![N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide](/img/structure/B12390657.png)


